![molecular formula C23H20N4O3S B2943885 Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 896287-08-4](/img/structure/B2943885.png)

Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

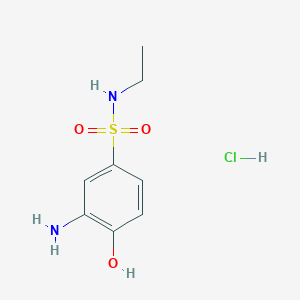

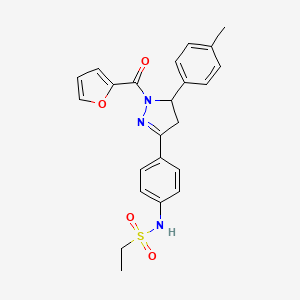

Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate, also known as EPPTB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

Scientific Research Applications

Chemical Synthesis and Characterization

This chemical compound, characterized by its complex structure involving imidazo[1,2-b]pyridazin-6-yl and benzoate moieties, plays a role in the synthesis and characterization of novel heterocyclic compounds. For instance, the study by Postovskii et al. explores the chemistry of sym-tetrazine derivatives, including reactions leading to compounds with similar structural features, demonstrating the compound's utility in generating diverse heterocyclic systems with potential biological activities (Postovskii et al., 1977).

Antimicrobial and Antiulcer Activities

Derivatives structurally related to the compound have been investigated for their pharmacological properties, including antimicrobial and antiulcer activities. Katsura et al. conducted studies on imidazo[1,2-a]pyridinylethylbenzoxazoles, revealing potent H2-receptor antagonist activities and offering insights into the chemical's potential for drug development (Katsura et al., 1992).

Insecticidal Applications

Fadda et al. synthesized novel heterocycles incorporating a thiadiazole moiety, demonstrating the compound's relevance in developing insecticidal agents against agricultural pests like the cotton leafworm, Spodoptera littoralis. This research highlights the chemical's potential in agricultural sciences for pest control strategies (Fadda et al., 2017).

Anti-inflammatory and Analgesic Research

Research by Abignente et al. on imidazo[1,2-a]pyrazine derivatives, with structural similarities to the chemical , has shown promising anti-inflammatory and analgesic properties. Such studies contribute to our understanding of the compound's potential utility in developing new therapeutic agents for treating inflammation and pain (Abignente et al., 1992).

Material Science Applications

The synthesis of novel benzimidazole derivatives, as discussed by Ch, involves chemical reactions that may include structures akin to Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate. These compounds have been shown to possess antimicrobial action, indicating the compound's potential applications in material science, particularly in the development of antimicrobial coatings or materials (Ch, 2022).

Mechanism of Action

Target of Action

It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to affect a variety of physiological effects .

Result of Action

Pyridazine derivatives have been demonstrated to possess a wide range of biological properties .

properties

IUPAC Name |

ethyl 4-[[2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-8-10-18(11-9-17)24-21(28)15-31-22-13-12-20-25-19(14-27(20)26-22)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVFKFQHTCGQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride](/img/structure/B2943805.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2943807.png)

![N-(3-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2943810.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2943812.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)